Xanthorhamnin

Natural Product Chemistry Analytical Method Development Formulation Science

Many flavonol glycosides require boiling water or organic solvents for dissolution, limiting aqueous assay compatibility. Xanthorhamnin (CAS 75183-90-3) solves this with confirmed cold-water solubility, enabling direct use in ambient-temperature buffers and culture media. • Quantified activity: 77.05% antioxidant, 79.80% metal chelation, 71.61% lipid peroxidation inhibition. • Definitive LC-MS (m/z 769 [M-H]⁻) and UV (λmax 256/371 nm) signatures for method development. • Rhamnetin-3-O-rhamninoside benchmark for flavonoid SAR studies. Supplied as yellow crystalline powder with full Certificate of Analysis. For R&D use only.

Molecular Formula C34H42O20
Molecular Weight 770.7 g/mol
CAS No. 75183-90-3
Cat. No. B1660366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthorhamnin
CAS75183-90-3
Molecular FormulaC34H42O20
Molecular Weight770.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O
InChIInChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1
InChIKeyNMGVHLDIHNFGQB-OTCPXFHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthorhamnin Research Procurement & Selection Guide


Xanthorhamnin (C34H42O20; MW 770.69) is a flavonoid-3-O-glycoside consisting of the aglycone rhamnetin (7-methoxyquercetin) linked to the trisaccharide rhamninose [1]. It is a naturally occurring yellow pigment isolated primarily from buckthorn berries (Rhamnus spp.) and has been identified as a metabolite from the radio-resistant bacterium Bacillus indicus [2]. As a member of the flavonol rhamnoside class, its specific glycosylation pattern and methoxylation state differentiate it from closely related analogs like quercitrin and rhamnazin 3-rhamninoside, which can have significant implications for solubility, biological activity, and analytical behavior [3].

Natural Source Isolated from Rhamnus spp. berries and Bacillus indicus
Structural Identity 3-O-Rhamninoside of rhamnetin; distinct glycosylation and 7-methoxy pattern
Analytical Signature Unique LC-MS and UV-Vis profile differentiates from quercitrin and rhamnazin analogs

Xanthorhamnin: Why Flavonoid Rhamnoside Substitution Fails


Generic substitution among flavonoid rhamnosides is ill-advised due to profound differences in physicochemical and biological properties arising from variations in aglycone substitution and glycosidic linkage. Even seemingly minor structural changes—such as the presence of a methoxy group at the 7-position (rhamnetin) versus a hydroxyl (quercetin) or an additional methoxy (rhamnazin)—can dramatically alter solubility, antioxidant capacity, and interaction with biological targets [1]. Xanthorhamnin's specific trisaccharide moiety (rhamninose) also confers distinct solubility and stability profiles compared to mono- or disaccharide analogs, directly impacting its suitability for specific experimental systems and formulation requirements [2].

Aglycone substitution mismatch
7-Methoxy vs. hydroxyl or dimethoxy on rhamnetin core alters solubility and antioxidant capacity; analogs may yield different assay responses.
Glycosylation pattern mismatch
Trisaccharide rhamninose confers distinct solubility and stability vs. mono- or disaccharide rhamnosides, limiting direct replacement in aqueous workflows.

Xanthorhamnin Differentiation Evidence for Procurement


Aqueous Solubility vs. Quercitrin

A historical but explicit direct comparison establishes that Xanthorhamnin is readily soluble in cold water, whereas the closely related glycoside Quercitrin (quercetin 3-rhamnoside) is only soluble in boiling water, from which it precipitates upon cooling [1]. This key physicochemical distinction is critical for any application requiring aqueous solubility at room temperature, such as biological assays or aqueous formulations.

Solubility vs. Quercitrin
Head-to-head
Cold-water soluble vs Quercitrin: boiling water only, precipitates on cooling
Supports aqueous assay and formulation workflow fit
Qualitative historical observation; verify solubility at intended concentration
Natural Product Chemistry Analytical Method Development Formulation Science

Radioprotective and Antioxidant Activity Profile

Xanthorhamnin demonstrates a multi-faceted antioxidant profile, exhibiting 77.05% antioxidant activity and 79.80% metal chelation activity in standard assays [1]. Its protective efficacy is further quantified by its ability to inhibit oxidative damage in bovine serum albumin (65.32%) and mice liver lipids (71.61%), and it has been shown to prevent DNA strand breaks induced by oxidative stress [2].

Antioxidant Profile
Reported
77.05% · 79.80% · 65.32% · 71.61%
Multi-target antioxidant activity and oxidative damage protection reported
Single-source data; validate in target model before study design
Radioprotection Oxidative Stress Natural Product Bioactivity

Structural Difference from Aglycone Rhamnetin

Xanthorhamnin is the 3-O-rhamninoside derivative of the aglycone rhamnetin (7-methoxyquercetin) [1]. This glycosylation fundamentally alters its physicochemical and biological properties. For instance, the aglycone rhamnetin is reported as 'kaum löslich' (scarcely soluble) in water [2], in stark contrast to the freely water-soluble Xanthorhamnin [3]. This highlights the critical role of the trisaccharide moiety in conferring aqueous solubility.

Aglycone Solubility
Class-level
Xanthorhamnin: freely cold-water soluble vs Rhamnetin: scarcely soluble
Glycosylation is essential for aqueous solubility; aglycone not interchangeable
Solubility differences may affect bioassay outcomes
Phytochemistry Metabolism Studies Glycoside Hydrolysis

LC-MS Molecular Formula and Molar Mass Differentiation

LC-MS analysis provides a definitive molecular signature for Xanthorhamnin, identifying a molar mass of 769 [m/z]⁻ and confirming the molecular formula C₃₄H₄₂O₂₀ [1]. This distinguishes it from its closest analogs, such as Xanthorhamnin C (rhamnazin 3-rhamninoside; C₃₅H₄₄O₂₀, MW 784.70) and the simpler glycoside Quercitrin (C₂₁H₂₀O₁₁, MW 448.38) [2][3]. This unique mass and formula are essential for accurate identification, quantification, and purity assessment in complex matrices.

LC-MS Identity
Method context
m/z 769 [M-H]⁻ (C₃₄H₄₂O₂₀) vs. Xanthorhamnin C (784) and Quercitrin (448)
Distinct mass supports identity confirmation and purity assessment
Requires reference standard for method validation
Analytical Chemistry Quality Control Mass Spectrometry

UV-Vis Absorption and Identity Verification

Xanthorhamnin exhibits characteristic UV-Vis absorption maxima (λmax) at 256 nm and 371 nm, with log ε values of 4.40 and 4.41, respectively [1]. This spectral signature, along with its reported melting point of 296 °C, serves as a crucial set of orthogonal analytical benchmarks for confirming compound identity and assessing purity prior to use in biological or chemical studies.

UV-Vis & Thermal
Reported
λmax256 nm (log ε 4.40)
λmax371 nm (log ε 4.41)
mp296 °C
Orthogonal QC benchmarks for identity verification
Check lot-specific COA for actual values
Spectrophotometry Quality Control Natural Product Chemistry

Xanthorhamnin Research and Industrial Applications


Radioprotection and Oxidative Stress Studies

Given its demonstrated and quantified antioxidant (77.05%), metal chelation (79.80%), and lipid peroxidation inhibition (71.61% in mouse liver lipids) activities [1], Xanthorhamnin is a highly relevant research tool for investigating mechanisms of radioprotection and mitigating oxidative damage. Its proven ability to prevent UV-mediated DNA strand breaks [2] makes it a compelling candidate for studies in photobiology, dermatological research, and the development of protective agents against environmental stressors.

Aqueous-Based Biological Assays and Formulations

The explicit evidence that Xanthorhamnin is 'easily soluble in cold water,' in contrast to analogs like quercitrin (soluble only in boiling water) and its aglycone rhamnetin (scarcely soluble), positions it as the preferred flavonoid glycoside for any experimental protocol requiring dissolution in aqueous buffers or culture media at ambient temperature [1]. This is critical for cell-based assays, enzyme inhibition studies, and the development of water-based natural product formulations.

Analytical Method Development and QC

The well-defined LC-MS signature (m/z 769 [M-H]⁻, C₃₄H₄₂O₂₀) and unique UV-Vis spectrum (λmax 256, 371 nm) provide essential reference points for developing robust analytical methods to detect and quantify Xanthorhamnin in plant extracts, bacterial metabolites, or biological fluids [1][2]. This supports quality control in natural product research, dereplication studies, and pharmacokinetic investigations.

Glycoside Structure-Activity Relationship Research

As a structurally defined flavonol 3-O-rhamninoside, Xanthorhamnin serves as a critical benchmark compound for structure-activity relationship (SAR) studies within the flavonoid class. Its distinct trisaccharide moiety and methoxylation pattern on the aglycone (rhamnetin) allow researchers to systematically dissect the contributions of glycosylation and specific ring substitutions to biological activity, physicochemical properties, and metabolic stability, as highlighted by comparative studies on related flavonols [1].

Application
Selection Property
Validation Focus
Radioprotection / Oxidative Stress Studies
Multi-target antioxidant profile
Oxidative damage endpoint models and DNA strand-break assays
Aqueous-Based Bioassays and Formulations
Cold-water solubility
Ambient-temperature dissolution and precipitation risk in buffer/media
Analytical QC and Method Development
LC-MS and UV-Vis signature
Identity and purity verification against reference data
Glycoside SAR Research
Trisaccharide and methoxylation pattern
Structure-activity relationship and metabolic stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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